4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine and hydroxyl groups on the phenyl ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the Balz-Schiemann reaction and the Umemoto reaction. These methods allow for the efficient introduction of fluorine atoms into aromatic compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-5-oxophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-methanol.
Substitution: Formation of 4-(3-Methoxy-5-hydroxyphenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- 4-(3-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid
- 4-(3-Bromo-5-hydroxyphenyl)pyridine-3-carboxylic acid
- 4-(3-Methoxy-5-hydroxyphenyl)pyridine-3-carboxylic acid
Comparison: Compared to its chlorinated and brominated analogues, 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid exhibits reduced basicity and reactivity. The presence of the fluorine atom enhances the compound’s stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-7(4-9(15)5-8)10-1-2-14-6-11(10)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVVNCMUKCKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692489 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-48-4 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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